molecular formula C9H10FO4P B1611094 Dimethyl (4-fluorobenzoyl)phosphonate CAS No. 89198-46-9

Dimethyl (4-fluorobenzoyl)phosphonate

Cat. No.: B1611094
CAS No.: 89198-46-9
M. Wt: 232.14 g/mol
InChI Key: AOMOIEPEHIDSOY-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorobenzoyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Dimethyl (4-fluorobenzoyl)phosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl (4-chlorobenzoyl)phosphonate
  • Dimethyl (4-bromobenzoyl)phosphonate

Comparison: Dimethyl (4-fluorobenzoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable tool in both chemical and biological research .

Properties

IUPAC Name

dimethoxyphosphoryl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOIEPEHIDSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551019
Record name Dimethyl (4-fluorobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89198-46-9
Record name Dimethyl (4-fluorobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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